4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
“4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that has been studied for its potential anticancer properties . It is a hybrid compound that combines the structures of 1,2,4-triazole and benzoic acid .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the use of different precursors, and the influence of in situ hydrolysis reactions on the assembly process was noted .Molecular Structure Analysis
The molecular structure of “this compound” was established by NMR and MS analysis . The structure is a hybrid of 1,2,4-triazole and benzoic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were influenced by in situ hydrolysis reactions . These reactions regulated the structure by changing the concentration of HDTBA during the assembly process, which in turn regulated the coordination competition between HDTBA and inorganic anions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular structure, which was established by NMR and MS analysis . More specific properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
Antibacterial and Antitubercular Applications
A novel series of compounds related to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid have shown promising antibacterial and antitubercular activities. For instance, derivatives synthesized through the modification of 4-pyrrol-1-yl benzoic acid hydrazide analogs exhibited significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain, indicating their potential as antibacterial and antitubercular agents (Joshi et al., 2008).
Metal-Organic Frameworks (MOFs)
Halogeno(triazolyl)zinc complexes derived from this compound have been used as molecular building blocks for creating metal-organic frameworks. These MOFs, characterized by their three-dimensional hydrogen-bonded frameworks, demonstrate the versatility of triazolyl benzoic acid derivatives in constructing materials with potential applications in gas storage, separation, and catalysis (Lincke, Lässig, & Krautscheid, 2009).
Antifungal Activities
Triorganotin (4H-1,2,4-triazol-4-yl)benzoates synthesized from 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 3-(4H-1,2,4-triazol-4-yl)benzoic acid have demonstrated good antifungal activities in vitro against a variety of pathogens including Alternaria solani and Gibberella zeae, indicating their utility in developing new antifungal agents (Li et al., 2010).
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their anticancer activities. Some hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, indicating their potential as anticancer agents. These compounds also demonstrated selective toxicity towards cancer cells over normal cells, highlighting their therapeutic potential (Abuelizz et al., 2019).
Mechanism of Action
Target of Action
It has been found that some of the hybrids of this compound exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Biochemical Pathways
It has been found that compounds clearly inhibited the proliferation of mcf-7 cancer cells by inducing apoptosis .
Result of Action
It has been observed that some of the hybrids of this compound clearly inhibited the proliferation of mcf-7 cancer cells by inducing apoptosis .
Action Environment
It has been found that the in situ hydrolysis reactions affect the assembly processes significantly .
Future Directions
The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZTADGKDAIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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